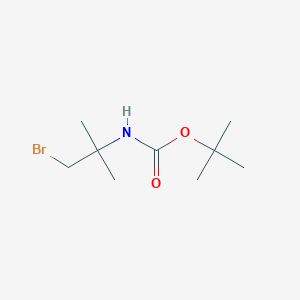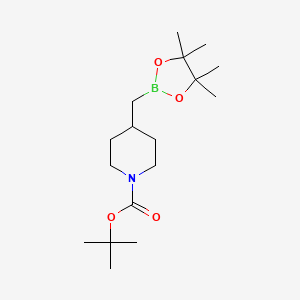
Potassium 3-acetamidophenyltrifluoroborate
Overview
Description
Synthesis Analysis
KAT is synthesized by the reaction of 3-acetamidophenylboronic acid and potassium trifluoroborate in the presence of a base. Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular formula of KAT is C8H8BF3KNO. The structure of similar compounds can be found in various databases .Chemical Reactions Analysis
KAT is often used in organic synthesis. Potassium trifluoroborates, including KAT, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Physical And Chemical Properties Analysis
KAT is a white to off-white crystalline powder. It has a molecular weight of 241.06 g/mol.Scientific Research Applications
Potassium 3-acetamidophenyltrifluoroborate has a wide range of applications in the scientific community. It has been used extensively in organic synthesis, as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it has been studied for its potential as a therapeutic agent in various medical conditions. It has also been used in the synthesis of fluorescent probes, as a catalyst in polymerization reactions, and as a reagent for the synthesis of peptides.
Mechanism of Action
The mechanism of action of potassium 3-acetamidophenyltrifluoroborate is not yet fully understood. However, it is believed to act as a proton transfer agent, which is capable of transferring protons from one molecule to another. This allows for the formation of new bonds between molecules, which can result in the synthesis of new compounds. Additionally, it is believed to be capable of forming hydrogen bonds, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin. These effects suggest that this compound may have potential applications in the treatment of neurological disorders and skin conditions.
Advantages and Limitations for Lab Experiments
The advantages of using potassium 3-acetamidophenyltrifluoroborate in laboratory experiments include its high solubility in water and other polar solvents, its low toxicity, and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the compound is not very stable and can decompose over time, which can lead to the formation of undesired products. Additionally, it can be difficult to purify the compound, as it can easily be contaminated with other organic compounds.
Future Directions
The potential future directions for potassium 3-acetamidophenyltrifluoroborate are numerous. For example, further research could be conducted to better understand its mechanism of action and its potential applications in the treatment of various medical conditions. Additionally, further research could be conducted to develop methods to improve the purity and stability of the compound. Finally, further research could be conducted to explore new applications for the compound, such as its use in the synthesis of peptides and other specialty chemicals.
Safety and Hazards
Properties
IUPAC Name |
potassium;(3-acetamidophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOQQBIXVXZEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)NC(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)



![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)


